molecular formula C14H11NO2S B8705873 5-(Benzyloxy)benzo[d]thiazol-7-ol

5-(Benzyloxy)benzo[d]thiazol-7-ol

Cat. No.: B8705873
M. Wt: 257.31 g/mol
InChI Key: RTNKVTJAFMYQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)benzo[d]thiazol-7-ol is a useful research compound. Its molecular formula is C14H11NO2S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

5-phenylmethoxy-1,3-benzothiazol-7-ol

InChI

InChI=1S/C14H11NO2S/c16-13-7-11(6-12-14(13)18-9-15-12)17-8-10-4-2-1-3-5-10/h1-7,9,16H,8H2

InChI Key

RTNKVTJAFMYQPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C(=C2)O)SC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(benzyloxy)-7-bromobenzo[d]thiazole (0.65 g, 2.0 mmol), Pd2(dba)3 (95 mg, 0.10 mmol), and 2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (180 mg, 0.42 mmol) were taken up in 1,4-dioxane (7.2 mL) under Ar. Aqueous 2 M KOH (3 mL, 6 mmol) was added and the mixture was heated to 90° C. After 35 min, the mixture was cooled to r.t. and was diluted with EtOAc (20 mL), water (15 mL), and brine (15 mL). The aqueous phase was and acidified with 3 M aqueous HCl (3 mL, 9 mmol). The phases were separated, and the organic phase was dried over Na2SO4, filtered, and concentrated to afford a crude residue that was purified by silica gel chromatography (10-60% EtOAc in hexanes) to provide 5-(benzyloxy)benzo[d]thiazol-7-ol 4.03B. LCMS-ESI+ (m/z): [M+H]+ calcd for C14H12NO2S: 258.1; found 257.8.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
7.2 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
95 mg
Type
catalyst
Reaction Step Seven

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